[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
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Overview
Description
“[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid” is a chemical compound with the molecular formula C7H6F3IN2O2 . It has a molecular weight of 334.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2 . This indicates that the compound contains a pyrazole ring with an iodine atom and a trifluoroethyl group attached to it .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Divergent Cyclisations and Heterocycle Synthesis
Research on the cyclisation of pyrazol-3-yl acetic acids with electrophiles has led to the discovery of alternative cyclic imide products, diverging from expected outcomes. Such reactions enable the production of interesting bicyclic heterocycles from a single starting material, with the cyclisation outcome being highly sensitive to the reagents used and the reaction medium's acidity (Smyth et al., 2007).
Synthesis of Tritium-Labeled Probes
The synthesis of tritium-labeled, fipronil-based probes for the GABA receptor demonstrates the utility of pyrazole derivatives in neurobiology research. The process involves key transformations, including the iodination of a pyrazole intermediate, showcasing the compound's potential in synthesizing high-affinity probes for receptor studies (Sammelson & Casida, 2003).
Antimicrobial Activity
A series of pyrazoline derivatives have been synthesized and shown to possess significant antimicrobial activity. These compounds, especially those containing a methoxy group, demonstrated high efficacy against various microbial strains, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their potential in corrosion inhibition, particularly for protecting mild steel in acidic environments. Experimental and computational studies revealed that these compounds could significantly enhance mild steel's resistance to corrosion, acting through physical and chemical adsorption on the metal surface. The research underscores the derivatives' potential as efficient and sustainable corrosion inhibitors (Lgaz et al., 2020).
Tuberculostatic Activity
Research on the synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles highlighted their considerable tuberculostatic activity. This finding suggests the potential of these compounds in developing new treatments for tuberculosis, with the structure of the synthesized heterocycles being confirmed through various spectroscopic methods (Khudina et al., 2010).
Safety and Hazards
This compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause serious eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of action
The compound “2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid” is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Mode of action
The mode of action of a compound is determined by its interaction with its targets. For pyrazole derivatives, this can vary widely depending on the specific structure of the compound and the target it interacts with .
Biochemical pathways
The biochemical pathways affected by “2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid” would depend on its specific targets and mode of action. Pyrazole derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Result of action
The molecular and cellular effects of “2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid” would depend on its specific targets and mode of action. As a pyrazole derivative, it could potentially have a wide range of effects .
properties
IUPAC Name |
2-[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O2/c8-7(9,10)3-13-2-4(11)5(12-13)1-6(14)15/h2H,1,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBBQMKBXWXWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid |
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